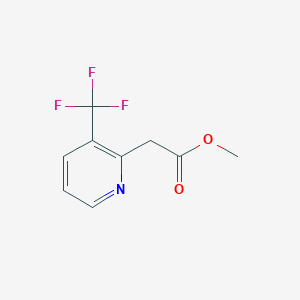
1-(Cyclohex-3-en-1-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- is a heterocyclic organic compound It features a pyrrol-2-one core structure with a cyclohexenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclohexenyl amine with a suitable acylating agent, followed by cyclization to form the pyrrol-2-one ring. The reaction conditions often require a catalyst and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of unsaturation in the cyclohexenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrol-2-one ring or the cyclohexenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives with different substituents, such as:
- 2H-Pyrrol-2-one, 1-phenyl-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(2-cyclohexen-1-yl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(4-cyclohexen-1-yl)-1,5-dihydro-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- lies in its specific substituent pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can highlight its advantages and limitations in various contexts.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-cyclohex-3-en-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,4,7,9H,3,5-6,8H2 |
Clé InChI |
SJYGUPYWWJBUIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)N2CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


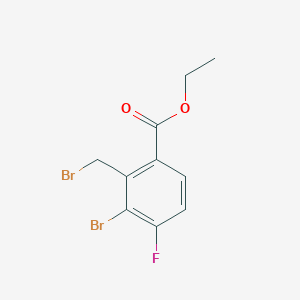
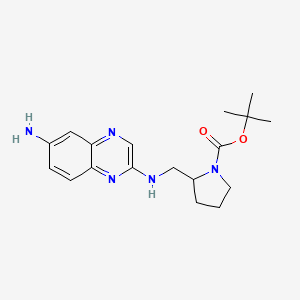
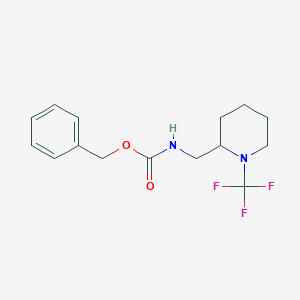
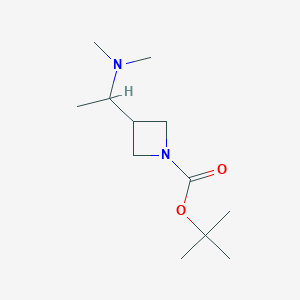
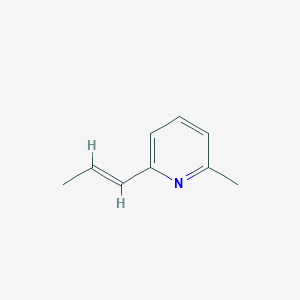

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
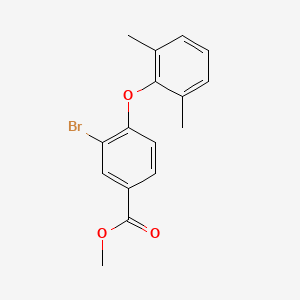
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
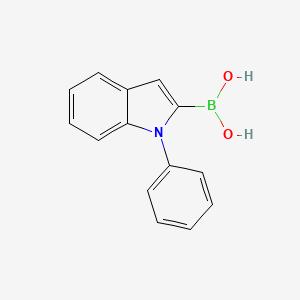
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
